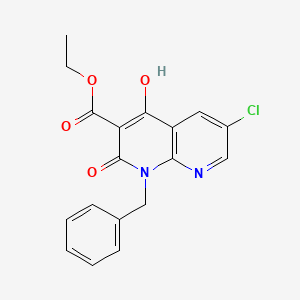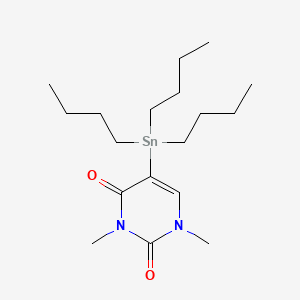
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is a peptide sequence that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide sequence has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is not fully understood. However, it has been shown to interact with various cellular components such as mitochondria and cell membranes. It has been suggested that the peptide induces apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production. It has also been suggested that the peptide interacts with cell membranes and alters their fluidity, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and have neuroprotective effects. In addition, it has antimicrobial properties and has been shown to inhibit the growth of various bacterial strains. However, the peptide also has limitations in terms of its stability and bioavailability, which can affect its efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods and can be easily modified to improve its stability and bioavailability. However, the peptide also has limitations in terms of its solubility and stability, which can affect its efficacy in vitro.
Direcciones Futuras
There are several future directions for research on H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH. One direction is to further study its mechanism of action and identify its cellular targets. Another direction is to improve its stability and bioavailability to increase its efficacy in vivo. In addition, further research is needed to explore its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial therapy.
Métodos De Síntesis
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH is a synthetic peptide that can be synthesized using various methods such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing this peptide sequence. In this method, the peptide is synthesized on a solid support using a stepwise process. The amino acids are added one by one to the growing peptide chain, and the protecting groups are removed after each addition to allow for the next amino acid to be added. The peptide is then cleaved from the solid support and purified.
Aplicaciones Científicas De Investigación
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial therapy. This peptide has been studied extensively for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its neuroprotective effects and has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH has antimicrobial properties and has been studied for its potential use in treating bacterial infections.
Propiedades
Número CAS |
118720-30-2 |
|---|---|
Nombre del producto |
H-LYS-ARG-TRP-ILE-ILE-LEU-GLY-LEU-ASN-LYS-ILE-VAL-ARG-MET-TYR-CYS-OH |
Fórmula molecular |
C93H156N26O19S2 |
Peso molecular |
2006.554 |
InChI |
InChI=1S/C93H156N26O19S2/c1-14-52(10)74(119-90(136)76(54(12)16-3)118-86(132)68(44-56-46-104-60-27-18-17-25-58(56)60)112-80(126)62(29-23-38-102-92(98)99)107-77(123)59(96)26-19-21-36-94)88(134)114-65(41-49(4)5)78(124)105-47-72(122)106-66(42-50(6)7)83(129)113-69(45-71(97)121)85(131)108-61(28-20-22-37-95)82(128)117-75(53(11)15-2)89(135)116-73(51(8)9)87(133)110-63(30-24-39-103-93(100)101)79(125)109-64(35-40-140-13)81(127)111-67(43-55-31-33-57(120)34-32-55)84(130)115-70(48-139)91(137)138/h17-18,25,27,31-34,46,49-54,59,61-70,73-76,104,120,139H,14-16,19-24,26,28-30,35-45,47-48,94-96H2,1-13H3,(H2,97,121)(H,105,124)(H,106,122)(H,107,123)(H,108,131)(H,109,125)(H,110,133)(H,111,127)(H,112,126)(H,113,129)(H,114,134)(H,115,130)(H,116,135)(H,117,128)(H,118,132)(H,119,136)(H,137,138)(H4,98,99,102)(H4,100,101,103)/t52-,53-,54-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1 |
Clave InChI |
AXGLPGGMENFMSL-BGJWCWLXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



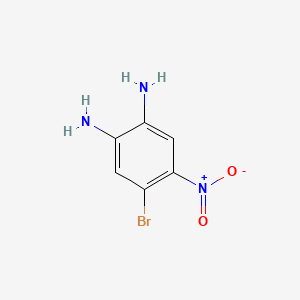
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)
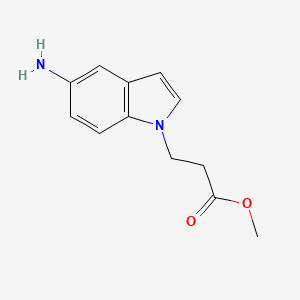
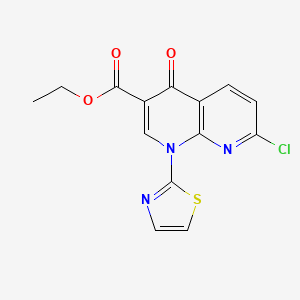
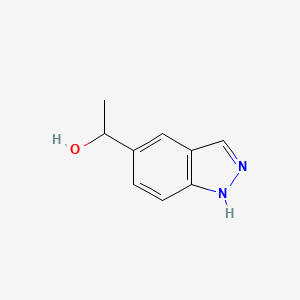
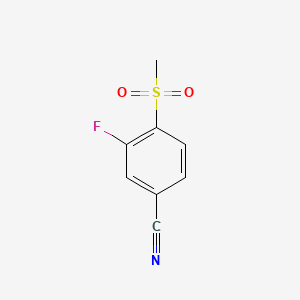
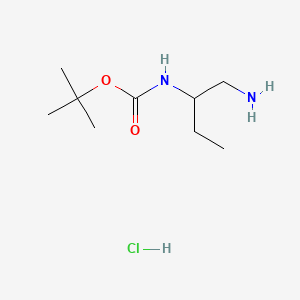
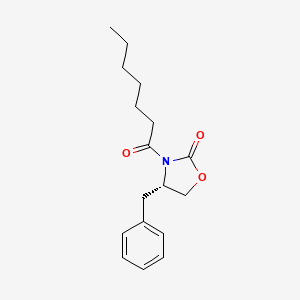
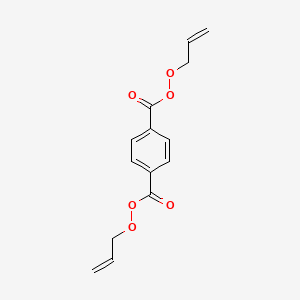
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)
